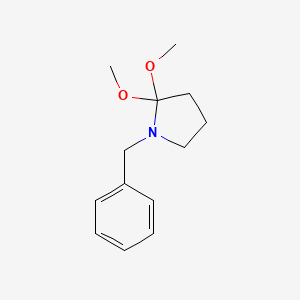

1-Benzyl-2,2-dimethoxypyrrolidine

Description

Properties

CAS No. |

74255-09-7 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

1-benzyl-2,2-dimethoxypyrrolidine |

InChI |

InChI=1S/C13H19NO2/c1-15-13(16-2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |

InChI Key |

VEECMCIWQPBZDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCN1CC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Benzylation of Pyrrolidine Precursors

The introduction of the benzyl group to the pyrrolidine nucleus is typically achieved via nucleophilic substitution or reductive amination. A widely cited method involves the reaction of pyrrolidin-2-one (2-pyrrolidone) with benzyl halides in the presence of a strong base. For instance, in a protocol adapted from CA1047041A, 2-pyrrolidone reacts with benzyl chloride in xylene under reflux conditions, mediated by sodium ethoxide, to yield N-benzyl-2-pyrrolidone with an 82% yield (Table 1). This intermediate is pivotal for subsequent functionalization at the 2-position.

Table 1: Benzylation of 2-Pyrrolidone

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Xylene | NaOEt | Reflux | 82% |

Methoxylation Strategies for 2-Position Functionalization

The installation of two methoxy groups at the 2-position necessitates the conversion of the ketone moiety in N-benzyl-2-pyrrolidone to a geminal dimethoxy structure. This transformation is accomplished through acid-catalyzed acetal formation. In a representative procedure, N-benzyl-2-pyrrolidone is treated with excess methanol and a catalytic amount of p-toluenesulfonic acid (TsOH) under reflux, yielding the corresponding 2,2-dimethoxy derivative. Alternatively, dimethyl sulfate—a potent methylating agent—has been employed in basic media to achieve sequential methoxylation, as demonstrated in analogous syntheses.

Table 2: Methoxylation of N-Benzyl-2-pyrrolidone

| Methylating Agent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methanol + TsOH | MeOH | TsOH | Reflux | 75% | |

| Dimethyl sulfate | MeOH | NaOMe | 65°C | 68% |

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents such as methanol or ethanol facilitate the dissolution of ionic intermediates, whereas xylene enhances thermal stability during benzylation. Sodium methoxide (NaOMe) is preferred over potassium bases due to its superior solubility in methanol, which accelerates methoxylation kinetics.

Temperature and Catalysis

Elevated temperatures (65–100°C) are critical for overcoming the activation energy of acetal formation. Raney nickel, though primarily used in hydrogenation reactions, has been explored as a catalyst for reductive steps in related pyrrolidine syntheses. However, its role in methoxylation remains limited, with TsOH emerging as the optimal catalyst for this transformation.

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the structure of this compound. The benzyl group resonates as a multiplet at δ 7.2–7.4 ppm (aromatic protons), while the dimethoxy protons appear as singlets near δ 3.3–3.5 ppm. Gas chromatography (GC) analyses from analogous compounds report purities exceeding 97% under optimized conditions.

Chromatographic Purification

Distillation under reduced pressure (e.g., 7–32 mm Hg) remains the gold standard for isolating high-purity this compound, with boiling points recorded between 137–170°C depending on the synthetic route.

Applications in Organic Synthesis

This compound is a versatile building block for pharmaceuticals and agrochemicals. It has been utilized in the synthesis of 4-(diazomethyl)quinoline, a precursor to antitumor agents. The dimethoxy groups enhance steric protection of the pyrrolidine ring, enabling selective functionalization at other positions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2-dimethoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-Benzyl-2,2-dimethoxypyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2-dimethoxypyrrolidine involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine Derivatives: Compounds such as (S)-2-(3,4-dimethoxybenzyl)pyrrolidine (used in ) feature a benzyl group substituted with methoxy groups on the aromatic ring rather than the pyrrolidine core. These derivatives exhibit distinct electronic properties due to the electron-donating methoxy groups on the benzyl moiety, which may enhance binding affinity to biological targets like orexin receptors . Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone (Compound 11 in ) has a molecular weight of 419.21 g/mol and LC-MS retention time (tR) of 1.11 min .

- 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine: This compound (CAS 1355219-96-3, ) has a methoxy group on the phenyl ring attached to the pyrrolidine’s 2-position.

2-(2-Methoxybenzyl)pyrrolidine :

lists this compound (CAS 383127-50-2), where the methoxy group is on the benzyl substituent. Such variations impact lipophilicity and metabolic stability in drug design .

Physicochemical Properties

Key Differences and Implications

- Substituent Position : Methoxy groups on the pyrrolidine ring (as in this compound) versus the benzyl group (e.g., ) lead to differences in steric hindrance and electronic distribution, affecting binding to biological targets.

- Synthetic Accessibility: Yields for analogs range from 24% to 62%, suggesting that steric crowding (e.g., 2,2-dimethoxy groups) might further complicate synthesis compared to mono-substituted derivatives.

- Applications : While 3,4-dimethoxybenzyl-substituted pyrrolidines target orexin receptors, 2-methoxyphenyl analogs may find use in chiral synthesis or as building blocks for complex molecules .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Benzyl-2,2-dimethoxypyrrolidine in academic labs?

- Methodology : The synthesis typically involves coupling a carboxylic acid derivative with a pyrrolidine precursor. For example, in related compounds like 1-acyl-2-benzylpyrrolidines, the reaction uses EDCI/HOBt-mediated coupling in dichloromethane, followed by purification via flash chromatography . Critical factors include:

- Reagent stoichiometry : Equimolar ratios of reactants (e.g., 0.07 mmol each in ).

- Solvent selection : Dichloromethane or DMF for solubility and reactivity.

- Purification : Column chromatography with gradients (e.g., 0–100% EtOAc/heptane) to isolate products in 36–62% yields .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- Techniques :

- LC-MS : Used to confirm molecular weight (e.g., [M+H]+ = 419.13 in ) and purity (tR = 0.79–1.26 min) .

- NMR spectroscopy : 1H/13C NMR to resolve substituent positions (e.g., δ 10.01 ppm for aldehyde protons in ).

- High-resolution mass spectrometry (HRMS) : Validates exact mass (e.g., [M+H]+ = 453.1848 calculated vs. 453.1858 observed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound analogs?

- Approach :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours to <1 hour in ).

- Catalyst screening : Test bases like K2CO3 or Cs2CO3 for coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Case study : In , overlapping NMR signals for pyrrolidine protons (δ 3.30–1.96 ppm) were resolved using 2D NMR (COSY, HSQC).

- Troubleshooting :

- Deuterated solvent effects : Compare DMSO-d6 vs. CDCl3 to shift proton signals.

- Variable temperature NMR : Mitigate signal broadening caused by conformational flexibility.

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives targeting biological receptors?

- Protocol :

- Analog synthesis : Vary substituents (e.g., 3,4-dimethoxybenzyl vs. 3-methoxyphenyl groups in ).

- Biological assays : Measure IC50 values via radioligand binding (e.g., orexin receptor antagonism in ).

- Data interpretation : Correlate substituent electronic effects (e.g., methoxy groups enhance receptor binding ).

Q. What computational tools predict synthetic pathways for novel this compound derivatives?

- Tools :

- Quantum chemical calculations : Identify transition states for key steps (e.g., amide coupling).

- Machine learning : Train models on reaction databases to prioritize high-yield conditions .

Data Analysis and Contradictions

Q. How should researchers address conflicting biological activity data in SAR studies?

- Case example : In , a piperidine analog showed reduced activity compared to pyrrolidine derivatives, suggesting ring size impacts receptor fit.

- Resolution :

- Docking simulations : Validate steric compatibility with receptor pockets.

- Meta-analysis : Compare datasets across analogs to identify outliers .

Q. What experimental controls are critical when scaling up this compound synthesis?

- Controls :

- In-process monitoring : TLC/HPLC to track reaction progression.

- Byproduct analysis : LC-MS to detect dimers or side products (e.g., detected <5% impurities).

- Batch reproducibility : Repeat small-scale reactions (e.g., 0.1 mmol in ) before scaling.

Methodological Tables

| Parameter | Example from Evidence | Application |

|---|---|---|

| Reaction yield | 36–62% () | Benchmark for optimization |

| LC-MS retention time | tR = 0.79–1.26 min () | Purity assessment |

| HRMS accuracy | Δ = 0.0010 amu () | Structural confirmation |

| NMR shift range | δ 1.96–10.01 ppm () | Substituent assignment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.